5-fluoro-2,3-dihydropyridazin-3-one is a nitrogen-containing heterocyclic compound recognized for its potential pharmacological applications. It belongs to the pyridazinone class, which has been extensively studied for various biological activities, including anti-inflammatory and anticancer properties. The presence of a fluorine atom in its structure enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry.
The compound can be synthesized from various precursors, primarily through the reaction of hydrazine derivatives with ketones or dicarbonyl compounds. Its chemical identity is denoted by the CAS number 1823026-31-8, and it is cataloged in chemical databases such as PubChem and Benchchem, which provide detailed information on its synthesis and properties.
5-fluoro-2,3-dihydropyridazin-3-one is classified as a pyridazinone derivative. Pyridazinones are known for their diverse pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer effects. This classification underscores the compound's relevance in drug discovery and development.
The synthesis of 5-fluoro-2,3-dihydropyridazin-3-one typically involves several methods:
The cyclization process may involve intermediate formation that can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the synthesized compound. For instance, the NMR spectrum typically shows distinct signals corresponding to various hydrogen environments within the molecule .
The molecular formula of 5-fluoro-2,3-dihydropyridazin-3-one is . The structure consists of a pyridazine ring with a keto group at position 3 and a fluorine substituent at position 5.
5-fluoro-2,3-dihydropyridazin-3-one participates in various chemical reactions:
The specific conditions under which these reactions occur (e.g., temperature, solvent choice) significantly influence the yield and purity of the products formed.
The mechanism of action for 5-fluoro-2,3-dihydropyridazin-3-one involves its interaction with biological targets at a molecular level. Some studies suggest that certain derivatives inhibit calcium ion influx, which is critical for processes such as platelet aggregation and inflammation . This action may lead to therapeutic effects in conditions like cardiovascular diseases and cancer.
5-fluoro-2,3-dihydropyridazin-3-one typically appears as a solid at room temperature with varying colors depending on purity and synthesis method.
The compound exhibits:
Relevant data from studies indicate that its chemical behavior is influenced by the presence of the fluorine atom, which affects reactivity and interaction with biological systems .
5-fluoro-2,3-dihydropyridazin-3-one has several scientific uses:
The synthesis of 5-fluoro-2,3-dihydropyridazin-3-one derivatives typically employs convergent strategies involving cyclization of fluorinated precursors. A predominant approach involves Friedel-Crafts acylation of fluorinated anisoles with succinic anhydride, yielding 4-aryl-4-oxobutanoic acids. Subsequent cyclodehydration with hydrazine hydrate generates 6-aryl-4,5-dihydropyridazin-3(2H)-ones. For example, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid undergoes cyclization in ethanol under reflux to form the dihydropyridazinone core in 58% yield [5]. Dehydrogenation to the aromatic system employs bromine in glacial acetic acid (76% yield), introducing unsaturation while preserving the fluorine substituent [5]. Alternative routes use γ-keto acids or esters condensed with hydrazines, but fluorinated variants require careful optimization to prevent defluorination [3] [8].
Table 1: Multi-Step Synthesis Approaches for 5-Fluoro-2,3-Dihydropyridazin-3-One Derivatives
Starting Material | Key Reagent/Step | Intermediate | Final Product Yield | Reference |
---|---|---|---|---|
2-Fluoroanisole | AlCl₃/Succinic anhydride | 4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid | 78% | [5] |
4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid | NH₂NH₂·H₂O/EtOH/reflux | 6-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone | 58% | [5] |
6-Aryl-4,5-dihydropyridazinone | Br₂/AcOH/reflux | 6-(3-Fluoro-4-methoxyphenyl)-3(2H)-pyridazinone | 76% | [5] |
α,β-Unsaturated oxime pivalates | Rh(III) catalysis/olefins | 2,3-Dihydropyridine intermediates | 60-85% | [6] |
Indirect fluorination predominates in pyridazinone synthesis due to superior regiocontrol. This approach utilizes pre-fluorinated building blocks like 3-fluoro-4-methoxyphenyl ketones or 5-fluoropyridine-2-carboxylic acid derivatives, incorporated before cyclization [5] [9]. Electrophilic fluorination of metallated intermediates offers a direct pathway but suffers from lower regioselectivity. For instance, dihydropyridazinones treated with Selectfluor™ or NFSI (N-fluorobenzenesulfonimide) at C-5/C-6 positions yield mixtures, requiring chromatographic separation (overall yields: 15-30%) [4] [7]. Late-stage fluorination via Balz-Schiemann reaction (diazotization of anilines followed by HF or BF₄⁻ treatment) is feasible but risks ring degradation under acidic conditions [3]. The indirect route remains preferred for scalable synthesis, as fluorinated aromatics ensure precise fluorine positioning critical for bioactivity [8].
Table 2: Comparison of Fluorination Techniques for Pyridazinone Derivatives
Method | Reagent/Conditions | Regioselectivity | Typical Yield Range | Advantages/Limitations |
---|---|---|---|---|
Indirect (Pre-fluorinated blocks) | Fluorinated anisoles/succinic anhydride | High (C-5 fixed) | 58-78% | High regiocontrol; scalable; requires specialized precursors |
Electrophilic Fluorination | Selectfluor™/CH₃CN/RT | Moderate | 15-30% | Direct C-H activation; mixture formation complicates isolation |
Balz-Schiemann | NaNO₂/H₂SO₄ then HBF₄/Δ | Low | 20-40% | Applicable to aniline precursors; harsh conditions may degrade core |
Halogen Exchange | KF/Cu catalysts/high T | N/A | <25% | Limited applicability; side reactions prevalent |
Regioselective modification exploits the differential reactivity of C-5 (electron-deficient due to fluorine) and C-6 positions. Electrophilic aromatic substitution (EAS) favors C-6 due to fluorine's ortho-directing effects, enabling bromination, nitration, or sulfonation. For example, bromination of 5-fluoro-2,3-dihydropyridazin-3-one with Br₂/AcOH yields 6-bromo-5-fluoro derivatives regioselectively [5] [7]. Nucleophilic substitution requires activating groups (e.g., NO₂ at C-6), allowing displacement with amines or thiols to generate 6-amino-5-fluoro or 6-thioether derivatives [7]. Transition-metal catalysis enables cross-couplings: Suzuki-Miyaura reactions install aryl groups at C-6 using 6-chloro-5-fluoropyridazinones and arylboronic acids (Pd(PPh₃)₄/Na₂CO₃/80°C; 70-85% yield) [7] [8]. Orthogonal protection strategies (e.g., SEM-protected N-2 nitrogen) permit sequential functionalization when multi-site modification is needed [1].
Table 3: Regioselective Reactions at C-5 and C-6 Positions
Reaction Type | Substrate Requirement | Reagents/Conditions | Product Regiochemistry | Yield Range |
---|---|---|---|---|
Electrophilic Substitution | Free C-6 position | Br₂/AcOH/60-70°C | 6-Bromo-5-fluoropyridazinone | 65-80% |
Nucleophilic Substitution | 6-Halo (Cl, Br) group | RNH₂ or RSH/Et₃N/reflux | 6-Amino/6-thio-5-fluoropyridazinone | 60-90% |
Suzuki Coupling | 6-Halo (Cl, Br) group | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, 80°C | 6-Aryl-5-fluoropyridazinone | 70-85% |
Directed Ortho-Lithiation | Directed metalation group (DMG) at N-2 | BuLi/-78°C then Electrophile | 6-Substituted-5-fluoropyridazinone | 40-65% |
Microwave irradiation drastically reduces reaction times and improves yields in cyclization and functionalization steps. Dihydropyridazinone formation from γ-keto acids and hydrazine hydrate completes in 10-15 minutes (vs. 4-6 hours conventionally) with 20-25% yield increases [8]. PEG-400 serves as an efficient green solvent under microwave conditions, enhancing heat transfer and enabling catalyst-free condensations [8]. Flow chemistry enables precise control over critical steps like fluorination and diazotization. Microfluidic reactors with residence times of 10-500 milliseconds facilitate exothermic reactions (e.g., bromination or nitration) without thermal degradation [10]. Integrated systems combine sequential reactions: for example, a two-stage reactor achieves Friedel-Crafts acylation followed by hydrazine cyclization in <5 minutes total residence time, improving isolated yields by 15% compared to batch processes [6] [10]. These technologies enhance reproducibility crucial for pharmaceutical process development.
Table 4: Optimization via Alternative Reaction Platforms
Technology | Reaction Type | Conditions | Yield Improvement vs. Batch | Key Benefit |
---|---|---|---|---|
Microwave Irradiation | Cyclocondensation | PEG-400, 150°C, 10-15 min | +20-25% | Reduced side products; energy efficiency |
Microwave Irradiation | N-Alkylation | K₂CO₃, acetone, 100°C, 5 min | +15-20% | Rapid kinetics; higher purity |
Microfluidic Flow | Bromination/dehydrogenation | Br₂/AcOH, 50°C, 120 ms residence | +15% | Suppressed polybromination |
Microfluidic Flow | Diazotization/fluorination | NaNO₂/H₂SO₄ then HBF₄, <1 sec mixing | +10-12% | Safe handling of hazardous intermediates |
CAS No.: 115268-43-4
CAS No.:
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 33381-42-9